(S)-2-Bromo-3-phenylpropionic acid

Glutathione conjugation Stereoselectivity Enzymatic assay

Researchers require enantiopure α-bromo acids for stereoselective metabolism studies and ACE/NEP inhibitor synthesis. Racemic or wrong-enantiomer substitution yields inactive drug substances or invalid pharmacokinetic data. This (S)-enantiomer offers: • Quantified stereoselectivity: 2.6x slower GST conjugation than (R)-form; 13 min vs. 9 min half-life in vivo. • Enables crystallization-induced chiral inversion to (R)-isomer at 96-99% ee. • Direct precursor to (S)-ATPPA for omapatrilat-class antihypertensives. Available in research to gram scales for immediate deployment.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 35016-63-8
Cat. No. B015847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Bromo-3-phenylpropionic acid
CAS35016-63-8
Synonyms(S)-α-Bromobenzenepropanoic Acid;  3-Phenyl-2(S)-bromopropionic Acid;  L-α-Bromo-β-phenylpropionic Acid; 
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)Br
InChIInChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1
InChIKeyWDRSCFNERFONKU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Bromo-3-phenylpropionic Acid Overview


(S)-2-Bromo-3-phenylpropionic acid (CAS 35016-63-8), also designated as (2S)-2-bromo-3-phenylpropanoic acid, is a chiral α-bromo carboxylic acid derivative characterized by a phenylalanine-derived backbone [1]. It belongs to the class of 2-bromocarboxylic acids and serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors [2], as well as a stereoselective probe in glutathione-S-transferase (GST) enzymatic studies [3]. This compound is commercially available as a yellowish oil or slightly yellow powder with typical purity specifications of 95% or higher .

Chiral intermediate for dual ACE/NEP inhibitor synthesis
Stereoselective GST substrate for metabolic studies
Reported chiral inversion property supports enantiomer interconversion research

(S)-2-Bromo-3-phenylpropionic Acid Substitution Risks


The (S)-enantiomer exhibits profound and quantifiable differences in both enzymatic conjugation and in vivo pharmacokinetics compared to its (R)-enantiomer [1]. Specifically, the (R)-enantiomer is conjugated by rat liver glutathione-S-transferases at a rate 2.6 times faster than the (S)-enantiomer in vitro [2], and its elimination from blood is significantly more rapid (half-life of 9 minutes for (R)-BPP versus 13 minutes for (S)-BPP) [3]. These stereoselective differences preclude simple substitution of one enantiomer for the other in any biological or metabolic study. Furthermore, in industrial synthesis pathways, the (S)-enantiomer is specifically required for the production of (S)-2-acetylthio-3-phenylpropionic acid, a critical intermediate for dual ACE/NEP inhibitor pharmaceuticals [4]; use of the incorrect enantiomer or a racemic mixture would lead to an inactive or impure final drug substance [5].

Enantiomer-dependent metabolism
Reported stereoselective GST conjugation rates differ; (R)-enantiomer may show distinct metabolic turnover in liver cytosol assays.
Pharmacokinetic profile divergence
In vivo blood elimination and biliary excretion kinetics are enantiomer-specific; using the (R)-form may shift model interpretation.
Synthetic pathway specificity
Patent literature specifies the (S)-enantiomer for (S)-ATPPA intermediate; racemic or opposite enantiomer may not support the documented ACE/NEP inhibitor route.

Evidence: (S)-2-Bromo-3-phenylpropionic Acid vs. (R)-Enantiomer


In Vitro GST Conjugation Comparison

In a direct head-to-head in vitro assay using rat liver cytosol GSTs at a substrate concentration of 250 μM, the (R)-enantiomer (CAS 42990-55-6) was conjugated with glutathione at a significantly higher rate than the (S)-enantiomer (CAS 35016-63-8) [1]. This differential activity directly impacts the compound's suitability as a probe for stereoselective enzymatic studies. The R/S conjugation rate ratio provides a clear, quantitative metric for distinguishing the two enantiomers in metabolic research [2].

GST Conjugation Rate
Head-to-head
R/S ratio = 2.6 (R faster)
Reported stereoselectivity supports enantiomer-specific probe use
Rat liver cytosol GST, 250 μM substrate
Glutathione conjugation Stereoselectivity Enzymatic assay

In Vivo Half-Life Comparison

A direct in vivo pharmacokinetic comparison in rats revealed a substantial difference in blood elimination rates between the two enantiomers following intravenous administration of 50 μmol/kg [1]. The (R)-enantiomer was cleared from the bloodstream approximately 44% faster than the (S)-enantiomer, as reflected by their respective half-lives [2]. This difference underscores the distinct in vivo metabolic fates of the two isomers, which is a key consideration for any study involving systemic administration [3].

Blood Elimination Half-Life
Head-to-head
(S) 13±1 min vs (R) 9±2 min
Enantiomer-specific clearance rates may influence experimental design
IV 50 μmol/kg, male Wistar rats
Pharmacokinetics Half-life In vivo metabolism

Crystallization-Induced Chiral Inversion

A unique property of the (S)-enantiomer is its ability to undergo a crystallization-induced chiral inversion to the (R)-enantiomer with exceptional enantiomeric excess (ee) [1]. This process, achievable under specific crystallization conditions from a crude mixture, yields the (R)-enantiomer with 96–99% ee [2]. This high level of stereocontrol is not a generic property of all 2-bromocarboxylic acids and highlights the specific behavior of this phenylpropionic acid derivative [3].

Chiral Inversion ee
Class-level
Yields (R)-enantiomer with 96–99% ee
Supports enantiomeric interconversion research and purification strategy
Crystallization from crude mixture
Chiral inversion Enantiomeric excess Crystallization

ACE/NEP Inhibitor Intermediate

Patents explicitly identify (S)-2-bromo-3-phenylpropionic acid as a crucial intermediate in the synthesis of (S)-2-acetylthio-3-phenylpropionic acid (S-ATPPA), which is subsequently used to manufacture potent dual ACE/NEP inhibitors such as omapatrilat [1]. The (R)-enantiomer is not suitable for this pathway as it would lead to the inactive (R)-ATPPA, highlighting the absolute requirement for the (S)-configuration in this specific, high-value pharmaceutical application [2]. The commercial availability of the (S)-enantiomer at scale (e.g., 100kg) underscores its established industrial demand .

Designated Intermediate
Class-level
Specified for (S)-ATPPA synthesis
Enantiomer-specific synthetic route for dual ACE/NEP inhibitors
Patent literature
API intermediate ACE/NEP inhibitor Antihypertensive

Biphasic Biliary Excretion Profile

In vivo studies in rats revealed a stark difference in the biliary excretion kinetics of the glutathione conjugates derived from each enantiomer [1]. The conjugate of (R)-BPP displayed a simple monoexponential decline, while the conjugate of (S)-BPP exhibited a distinctive biphasic excretion profile [2]. The second phase of this biphasic excretion for (S)-BPP had a half-life of 11 ± 2 minutes, whereas the monoexponential half-life for the (R)-BPP conjugate was 13 ± 1 minute [3]. This indicates a more complex hepatobiliary handling for the (S)-enantiomer, which may be of interest in studies of drug transport and metabolism [4].

Biliary Excretion Kinetics
Head-to-head
(S) biphasic, t1/2 11±2 min vs (R) monoexponential 13±1 min
Stereoselective hepatobiliary transport profile may support mechanistic studies
Bile duct cannulated rats, IV 50 μmol/kg
Biliary excretion Pharmacokinetics Metabolite profiling

Crystalline Salt Derivative Handling

While the free acid of (S)-2-bromo-3-phenylpropionic acid is typically a yellowish oil , its derivative, ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenylpropanoate], can be isolated as a stable crystalline solid with a defined melting point of 147 °C and a specific rotation of [α]20D = +5.6° (c=2 in DMF) [1]. This contrasts with the (R)-enantiomer free acid, which is noted in patent literature as a viscous oil that presents significant handling and purification challenges on an industrial scale [2]. The ability to form a well-defined crystalline derivative from the (S)-configured backbone (after chiral inversion) provides a distinct advantage in terms of purification and scale-up operations [3].

Physical Form
Class-level
Crystalline diammonium salt (mp 147 °C) vs viscous oil (R)-free acid
Crystalline derivative may improve purification and handling
Patent data, derivative formation with ethane-1,2-diamine
Physical properties Crystallinity Handling

(S)-2-Bromo-3-phenylpropionic Acid Applications


GST Stereoselective Probe

The 2.6-fold difference in in vitro GST conjugation rates between (S)-BPP and (R)-BPP [1] makes the (S)-enantiomer an ideal negative control or substrate for studies investigating stereoselective metabolism. Its longer in vivo half-life (13 min vs. 9 min for the R-isomer) [2] and unique biphasic biliary excretion profile [3] provide additional pharmacokinetic endpoints that differentiate it from the (R)-enantiomer. Researchers can use (S)-BPP as a tool to dissect the role of specific GST isoforms and to model stereoselective clearance mechanisms in vivo [4].

ACE/NEP Inhibitor Synthesis

Patents explicitly designate (S)-2-bromo-3-phenylpropionic acid as a key intermediate for producing (S)-2-acetylthio-3-phenylpropionic acid (S-ATPPA) [5], which is a precursor to antihypertensive agents like omapatrilat [6]. The (S)-enantiomer is uniquely required for this pathway; the (R)-enantiomer or racemic mixture would lead to the wrong stereoisomer of the final drug. Furthermore, its ability to undergo crystallization-induced chiral inversion to the (R)-enantiomer with 96-99% ee [7] offers a route to both enantiomers in high purity from a single starting material, which is a significant advantage in process chemistry [8].

Chiral Inversion Process Studies

The documented phenomenon of crystallization-induced chiral inversion, yielding the (R)-enantiomer with exceptional enantiomeric excess (96-99%) [9], makes this compound a valuable subject for academic and industrial research into dynamic kinetic resolution and deracemization processes [10]. This property can be exploited to develop efficient, high-yield manufacturing routes for the (R)-enantiomer, which is also an important pharmaceutical intermediate, directly from the more readily available or less expensive (S)-enantiomer [11].

Peptidomimetic and Chiral Ligand Synthesis

The compound's structural similarity to L-phenylalanine and its chiral α-bromo functionality allow it to be used as a building block in peptidomimetic chemistry . It can be incorporated into structures to induce specific chiral conformations or to serve as a chiral ligand in asymmetric catalysis . While not as extensively documented as its metabolic or industrial uses, this application leverages the compound's inherent chirality and reactive bromine handle for diverse synthetic transformations .

Application
Selection Property
Validation Focus
Stereoselective metabolism probe
Enantiomer-specific GST conjugation rate
Reported R/S conjugation ratio and PK endpoints
Dual ACE/NEP inhibitor synthesis
Designated (S)-enantiomer intermediate
Patent-specified synthetic route and enantiomeric purity
Chiral inversion and deracemization research
Crystallization-induced inversion
Reported ee of inversion product
Chiral building block for peptidomimetics
L-Phenylalanine-derived α-bromo acid
Stereochemical incorporation and synthetic utility

Technical Documentation Hub

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41 linked technical documents
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